molecular formula C20H22N2O5S B2371930 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898426-76-1

3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2371930
CAS No.: 898426-76-1
M. Wt: 402.47
InChI Key: NIVCEOCNQGEBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound that holds significant interest in various fields of scientific research. This compound is characterized by its complex molecular structure which combines the benzenesulfonamide group with a tetrahydroquinoline derivative, making it a versatile subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step chemical reactions. The process starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonamide group. Reaction conditions may include the use of specific solvents, catalysts, and controlled temperature and pH to ensure the formation of the desired compound.

Industrial Production Methods: : On an industrial scale, the production might be optimized through continuous flow chemistry techniques to enhance yield and purity. Automation and advanced analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. Its reactivity can be attributed to the functional groups present in the molecule which interact differently under various conditions.

Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate or chromic acid might be used. Reduction reactions could involve hydrogenation using palladium on carbon as a catalyst. Substitution reactions often require nucleophilic or electrophilic reagents depending on the target functional group.

Major Products: : The major products of these reactions are often derivatives of the original compound, where specific functional groups are altered to study the effects on the compound's properties and activities.

Scientific Research Applications

3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is used extensively in various scientific domains:

  • Chemistry: : As a subject for studying reaction mechanisms, compound stability, and synthesis techniques.

  • Biology: : In exploring its interactions with biological macromolecules and its potential as a biochemical tool.

  • Medicine: : Investigated for its potential therapeutic effects, mechanisms of action, and pharmacokinetics.

  • Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonamide moiety is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The tetrahydroquinoline core may facilitate binding to certain proteins, influencing cellular pathways.

Comparison with Similar Compounds

When compared to similar compounds, such as 3,4-dimethoxy-N-phenylbenzenesulfonamide or N-(1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide stands out due to its unique structural features that impact its reactivity and biological interactions. Its specificity and efficiency in scientific applications highlight its potential as a valuable compound in research.

Properties

IUPAC Name

3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)15-6-7-17(26-2)18(11-15)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCEOCNQGEBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.